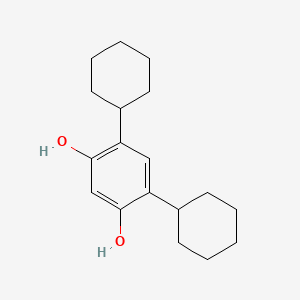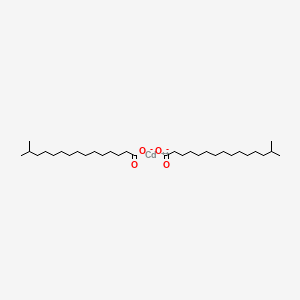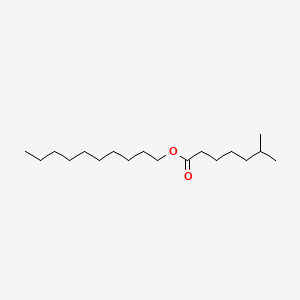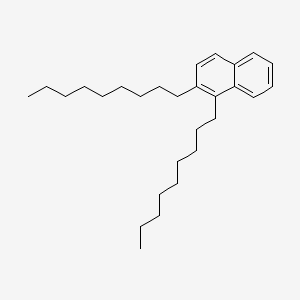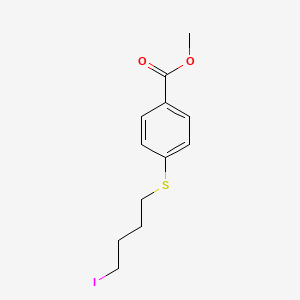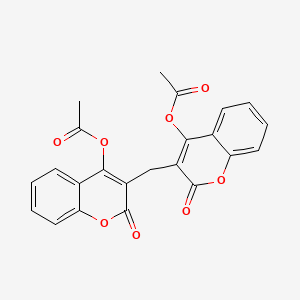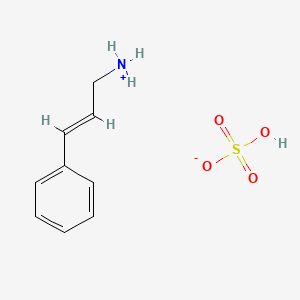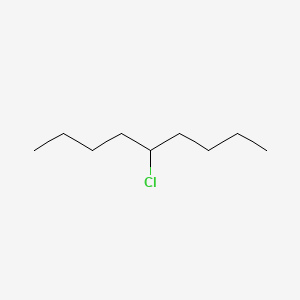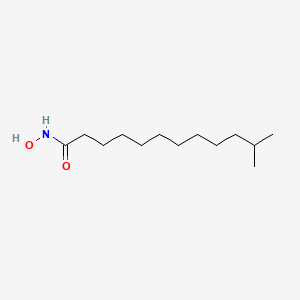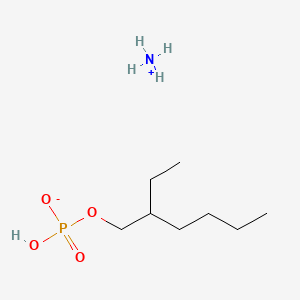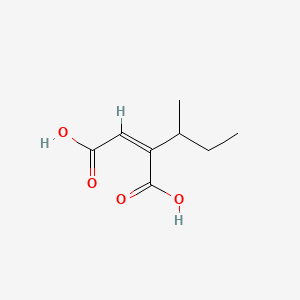
2-Sec-butyl-2-butenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sec-butyl-2-butenedioic acid is an organic compound with the molecular formula C8H12O4 It is a derivative of butenedioic acid, where a sec-butyl group is attached to the second carbon of the butenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sec-butyl-2-butenedioic acid typically involves the esterification of carboxylic acids with alcohols under mild conditions. One common method is the reaction of monoethyl fumarate with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts . The reaction is carried out in dry dichloromethane at 0°C, followed by stirring at room temperature for several hours. The product is then purified by filtration and distillation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Sec-butyl-2-butenedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into single bonds, forming saturated derivatives.
Substitution: The sec-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-Sec-butyl-2-butenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Sec-butyl-2-butenedioic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to changes in metabolic pathways, gene expression, or cellular signaling processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: The trans isomer of butenedioic acid, commonly used in food and pharmaceutical industries.
Maleic Acid: The cis isomer of butenedioic acid, used in the production of resins and coatings.
Succinic Acid: A saturated dicarboxylic acid, used in the synthesis of biodegradable polymers and as a food additive.
Uniqueness
2-Sec-butyl-2-butenedioic acid is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6621-99-4 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-2-butan-2-ylbut-2-enedioic acid |
InChI |
InChI=1S/C8H12O4/c1-3-5(2)6(8(11)12)4-7(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/b6-4- |
InChI Key |
KZUANVXRDQXCLM-XQRVVYSFSA-N |
Isomeric SMILES |
CCC(C)/C(=C/C(=O)O)/C(=O)O |
Canonical SMILES |
CCC(C)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



